molecular formula C10H5BrN2 B3034673 3-Bromoquinoline-6-carbonitrile CAS No. 205114-19-8

3-Bromoquinoline-6-carbonitrile

Katalognummer: B3034673
CAS-Nummer: 205114-19-8
Molekulargewicht: 233.06 g/mol
InChI-Schlüssel: MNDUNONVTLIGOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromoquinoline-6-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-6-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of a cyano group. One common method is the bromination of 6-cyanoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Bromoquinoline-6-carbonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromoquinoline-6-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cancer cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

  • 6-Bromoquinoline-3-carbonitrile
  • 3-Iodoquinoline-6-carbonitrile
  • 3-Chloroquinoline-6-carbonitrile

Comparison: 3-Bromoquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 6-Bromoquinoline-3-carbonitrile, it has different electronic properties that influence its interaction with molecular targets. The presence of the bromine atom at the 3-position and the cyano group at the 6-position makes it a versatile intermediate for further functionalization .

Biologische Aktivität

3-Bromoquinoline-6-carbonitrile is a compound that has gained attention in recent years for its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antiviral research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the bromination of quinoline derivatives followed by the introduction of a cyano group. Various methods have been developed to achieve high yields and purity of this compound. For instance, bromination can be conducted using bromine in solvents like chloroform or carbon tetrachloride, yielding 3-bromoquinoline which can then be converted to the carbonitrile derivative through further chemical reactions .

Anticancer Activity

This compound exhibits significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, research has shown that quinoline derivatives can activate pathways leading to cell cycle arrest and apoptosis in various cancer cell lines, including H460 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells . The IC50 values for some related compounds indicate potent activity, with values as low as 5.4 µM observed against these cell lines.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses associated with chronic diseases and cancer. The structure-activity relationship suggests that modifications at specific positions on the quinoline ring can enhance anti-inflammatory potency .

Antiviral Activity

Recent investigations into the antiviral potential of this compound have shown promising results against various viral strains. For example, studies have assessed its efficacy against enterovirus D68 (EV-D68), revealing that certain derivatives exhibit significant antiviral activity with selectivity indices indicating favorable therapeutic windows . The mechanism appears to involve interference with viral replication processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions on the quinoline ring enhances anticancer and anti-inflammatory activities.
  • Positioning : The position of the bromine and cyano groups is critical; for example, 3-substitution on the aryl ring has been linked to improved inhibition of TNF-α and IL-6 production.
CompoundIC50 (µM)Activity Type
This compound5.4Anticancer (H460)
Related Compound A4.7Anticancer (MCF7)
Related Compound B4.9Anticancer (HCT116)
Compound C200Antiviral (EV-D68)

Case Studies

  • Anticancer Study : A study involving various quinoline derivatives demonstrated that compounds similar to this compound could effectively induce oxidative stress-mediated DNA damage in cancer cells, leading to cell death through apoptosis pathways .
  • Anti-inflammatory Assessment : In an experimental model, compounds derived from quinolines were shown to significantly reduce inflammation markers in vivo, suggesting potential for treating inflammatory diseases .
  • Antiviral Evaluation : The antiviral efficacy against EV-D68 was assessed in a controlled environment where derivatives exhibited selective inhibition of viral replication without significant cytotoxicity to host cells .

Eigenschaften

IUPAC Name

3-bromoquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDUNONVTLIGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303737
Record name 3-Bromo-6-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205114-19-8
Record name 3-Bromo-6-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205114-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an amount of 37.8 mg of 6-cyanoquinoline (Justus Liebigs Ann. Chem., 1966, 699, 98-106) was dissolved in 1 ml of carbon tetrachloride, added with 13 μl of bromine, and then stirred under reflux. After 2 hours, the reaction mixture was added with 20 μl of pyridine, and further stirred for 23 hours under reflux. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate (4:1)) to obtain 34.8 mg of the title compound.
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Quantity
37.8 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoquinoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromoquinoline-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromoquinoline-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromoquinoline-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromoquinoline-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromoquinoline-6-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.